N-(2-methoxy-5-methylphenyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-(2-methoxy-5-methylphenyl)-1-(2-naphthylsulfonyl)-4-piperidinecarboxamide (referred to as MMNPS) is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MMNPS is a piperidinecarboxamide derivative that exhibits a unique pharmacological profile, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of MMNPS is not fully understood, but it is thought to involve the inhibition of protein aggregation and the modulation of oxidative stress pathways. MMNPS has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of plaques in the brain. Additionally, MMNPS has been shown to reduce oxidative stress in cells, which can help to prevent cell damage and death.
Biochemical and Physiological Effects:
MMNPS has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, MMNPS has been shown to have anti-inflammatory and anti-cancer properties. MMNPS has been shown to inhibit the production of inflammatory cytokines, which can help to reduce inflammation in the body. Additionally, MMNPS has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using MMNPS in lab experiments is its unique pharmacological profile. MMNPS exhibits a variety of effects that make it a promising candidate for further research in a variety of areas. However, one limitation of using MMNPS in lab experiments is its potential toxicity. While MMNPS has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
Future Directions
There are several future directions for research on MMNPS. One area of interest is in the development of MMNPS as a therapeutic agent for neurological disorders. Further research is needed to determine the optimal dosage and administration route for MMNPS in humans. Additionally, research is needed to determine the long-term safety and efficacy of MMNPS in humans. Another area of interest is in the development of MMNPS as a therapeutic agent for cancer. Further research is needed to determine the mechanisms underlying the anti-cancer effects of MMNPS and to determine the optimal dosage and administration route for MMNPS in cancer patients.
Scientific Research Applications
MMNPS has been studied for its potential use in a variety of scientific research applications. One area of interest is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. MMNPS has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. Additionally, MMNPS has been shown to have neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-7-10-23(30-2)22(15-17)25-24(27)19-11-13-26(14-12-19)31(28,29)21-9-8-18-5-3-4-6-20(18)16-21/h3-10,15-16,19H,11-14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONFUTPXJWTHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.